[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol
Description
[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. The structure includes a 4-methylphenyl substituent at position 6 and a hydroxymethyl (-CH2OH) group at position 4. This compound is of interest due to its structural similarity to bioactive molecules, particularly those targeting enzymes like cyclooxygenase-2 (COX-2) . Its molecular formula is C13H12N2O2S, with a molecular weight of 260.31 g/mol (calculated from and structural analysis).
Properties
IUPAC Name |
[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-2-4-10(5-3-9)12-11(8-16)15-6-7-17-13(15)14-12/h2-7,16H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWLCPJDSLGCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377157 | |
| Record name | [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82588-60-1 | |
| Record name | [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazole and α-haloketones under basic conditions.
Substitution with 4-Methylphenyl Group:
Introduction of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the imidazo[2,1-b][1,3]thiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol: has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of imidazo[2,1-b][1,3]thiazole derivatives are highly sensitive to substituent variations. Below is a detailed comparison with key analogs:
Substituent Variations at Position 6
a. [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol (CAS: 439095-24-6)
- Structure : Bromine replaces the methyl group on the phenyl ring.
- Molecular Formula : C12H9BrN2OS
- Molecular Weight : 309.18 g/mol .
b. (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol (CAS: 76919-41-0)
- Structure : Simple phenyl group at C-5.
- Molecular Formula : C12H10N2OS
- Molecular Weight : 230.07 g/mol (calculated).
- Impact : The absence of a methyl or electron-withdrawing group may reduce steric hindrance, favoring interactions with flat binding pockets .
c. 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Structure : Fluorine at the para position of the phenyl ring; carbaldehyde at C-5.
- Molecular Formula : C12H7FN2OS
- Molecular Weight : 246.27 g/mol .
- Impact : Fluorine’s electronegativity may alter electronic distribution, while the aldehyde group offers reactivity for further derivatization.
Substituent Variations at Position 5
a. 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-carbaldehyde (CAS: 82588-42-9)
b. (E)-4-[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one (CAS: 860788-31-4)
c. N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (Compound 6a)
- Structure: Dimethylamino group at C-5; methylsulfonylphenyl at C-6.
- Biological Activity : Exhibits potent COX-2 inhibition (IC50 = 0.08 µM) due to the sulfonyl group’s hydrogen-bonding capacity .
Biological Activity
The compound [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol is a member of the imidazo-thiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H12N2OS
- Molecular Weight : 244.31 g/mol
- CAS Number : 82588-60-1
- IUPAC Name : this compound
- Melting Point : 192 - 194 °C
The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in disease processes. Studies have indicated that compounds within this structural class can inhibit key kinases and modulate signaling pathways critical for cell proliferation and survival.
Antitumor Activity
Research indicates that imidazo-thiazole derivatives exhibit significant antitumor properties. For instance:
- A study evaluating related imidazo[2,1-b][1,3,4]thiadiazole compounds found that they inhibited phosphorylation of focal adhesion kinase (FAK), which is overexpressed in various cancers, including mesothelioma. The compounds demonstrated IC50 values ranging from 0.59 to 2.81 μM against cancer cell lines .
Structure-Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity of these compounds. For example:
- The methyl group on the phenyl ring enhances antitumor activity by increasing lipophilicity and facilitating better interaction with cellular targets .
Additional Biological Activities
Imidazo-thiazole derivatives have also been studied for their potential as:
- Anticonvulsants : Certain derivatives have shown promise in reducing seizure activity in animal models.
- Antimicrobial agents : Preliminary studies suggest efficacy against various bacterial strains.
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
